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Compound of Interest

Compound Name: 2,6-Difluoro-3-nitrobenzoic acid

Cat. No.: B1296600

2,6-Difluoro-3-nitrobenzoic acid (CAS No: 83141-10-0) is more than a mere chemical
reagent; it is a strategically designed building block pivotal to advancements in pharmaceutical
and materials science research.[1] Its utility stems from a unique confluence of functional
groups on a stable aromatic scaffold: a carboxylic acid for derivatization, a nitro group that is
both a potent electron-withdrawing group and a precursor to a versatile amine, and two fluorine
atoms that profoundly modulate the molecule's electronic and physiological properties.[2][3]

The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic
stability, binding affinity, and lipophilicity.[2][3] This guide provides an in-depth exploration of the
theoretical properties of 2,6-difluoro-3-nitrobenzoic acid, offering a computational
perspective to rationalize its observed reactivity and guide its application in complex molecular
design. We will delve into its electronic structure, predicted spectroscopic characteristics, and
reactivity profile, grounded in quantum chemical calculations.

Part 1: Molecular Structure and Physicochemical
Properties

The foundation of a molecule's reactivity and function lies in its structure and inherent
physicochemical properties. For 2,6-difluoro-3-nitrobenzoic acid, the interplay between its
electron-withdrawing nitro and fluoro groups and the acidic carboxyl group defines its
character.

Caption: Chemical structure of 2,6-Difluoro-3-nitrobenzoic acid.
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Theoretical calculations, primarily using Density Functional Theory (DFT), provide invaluable
insights into properties that can be challenging or time-consuming to determine experimentally.
These computed descriptors are essential for virtual screening, quantitative structure-activity
relationship (QSAR) modeling, and predicting the compound's behavior in various
environments.

Table 1. Computed Physicochemical and Topological Properties

Property Predicted Value Source
Molecular Formula C7H3F2NOa4 [1]
Molecular Weight 203.10 g/mol [4]
Monoisotopic Mass 203.00301390 Da [4]
XlogP 1.5 [4][5]
Polar Surface Area 83.1 A2 [4]

| pKa (Predicted) | ~3.4 |[6] |

Note: The pKa is an estimation based on the known value for the related compound 3-
nitrobenzoic acid (pKa = 3.46)[6]. The additional fluorine atoms are expected to have a minor
acid-strengthening effect.

Part 2: Quantum Chemical Analysis and Reactivity

Quantum chemical calculations allow us to visualize the electron distribution and orbital
energies, which are fundamental to understanding molecular reactivity. DFT is the workhorse
for such investigations in computational chemistry.[2]

Electronic Structure and Frontier Molecular Orbitals
(FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are critical for predicting reactivity.
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« HOMO: Represents the ability to donate an electron. In this molecule, the HOMO is
expected to be localized on the electron-rich aromatic ring.

o LUMO: Represents the ability to accept an electron. The strong electron-withdrawing nitro
group ensures the LUMO is at a low energy level and primarily localized on the O-N-O
moiety and adjacent ring carbons, making the molecule susceptible to nucleophilic attack or
reduction.

The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a large
gap implies high stability. Computational studies on similar nitrobenzoic acids confirm these
general principles.[7]

Reactivity Profile: A Tale of Three Functional Groups

The theoretical electronic structure rationalizes the compound's role as a versatile synthetic
intermediate.[3]

 Nitration Synthesis: The synthesis of the title compound from 2,6-difluorobenzoic acid is a
classic electrophilic aromatic substitution. The carboxylic acid is a meta-directing deactivator,
while the fluorine atoms are ortho, para-directing deactivators.[2] The nitronium ion (NO2z%) is
directed to the position meta to the carboxyl group and ortho to a fluorine atom, a
regioselectivity predictable by analyzing the calculated electrostatic potential map of the
starting material.[2]

 Nitro Group Reduction: The low-lying LUMO facilitates the reduction of the nitro group to an
amine (3-Amino-2,6-difluorobenzoic acid).[2][3] This transformation is crucial as it introduces
a nucleophilic center, opening pathways for amide bond formation, diazotization, and other
reactions.[2]

o Carboxylic Acid Derivatization: The carboxyl group is a handle for various transformations,
most notably amidation and esterification, which are fundamental reactions in the synthesis
of bioactive molecules.[3]
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Caption: Synthetic utility of 2,6-Difluoro-3-nitrobenzoic acid.

Part 3: Theoretical Spectroscopic Analysis

Computational methods can predict spectroscopic data with remarkable accuracy, aiding in the
structural confirmation and interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The aromatic region is expected to show two signals for the two non-equivalent
protons. A triplet of doublets (td) and a triplet (t) are predicted due to coupling with adjacent
protons and fluorine atoms. Experimental data confirms this, with signals observed around o
8.37 (td) and 7.46 (t) in DMSO-ds.[8]

e 13C NMR: The spectrum will display seven distinct signals. The carboxyl carbon is the most
deshielded (~165-170 ppm). Carbons bonded to fluorine (C-2, C-6) will appear as doublets
due to C-F coupling and will be significantly deshielded.[2]

e 19F NMR: While not commonly reported in basic datasheets, a *°F NMR spectrum would
show two distinct signals for the non-equivalent fluorine atoms, with their chemical shifts
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influenced by the adjacent nitro and carboxyl groups.

Infrared (IR) Spectroscopy

The predicted IR spectrum is dominated by vibrations of the functional groups.

o Carboxylic Acid: A strong C=0 stretching band is predicted in the 1700-1730 cm~1 region.[2]
A broad O-H stretch is expected from ~2500-3300 cm~1.

e Nitro Group: Strong, characteristic asymmetric and symmetric stretching vibrations are
predicted around 1520-1560 cm~* and 1345-1385 cm~1, respectively.

e C-F Bonds: C-F stretching vibrations typically appear in the 1000-1400 cm~* region.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data

Predicted Value .
Parameter . Experimental Value Reference
(Theoretical Model)

1H NMR: o (td) ~8.4 ppm 8.37 ppm [8]

1H NMR: 9 (1) ~7.5 ppm 7.46 ppm [8]
1700-1730 cm~*

IR: C=0 Stretch ~1715cm1 ) [2]
(Typical)

| IR: NO2 Asym. Stretch | ~1540 cm~* | 1520-1560 cm~1 (Typical) | |

Part 4: Methodologies for Theoretical Investigation

To ensure trustworthiness and reproducibility, the computational protocols used to derive these
theoretical properties must be robust. The following outlines a standard workflow for a DFT-
based analysis.

Protocol: DFT Calculation Workflow

¢ Initial Structure Generation:
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o Construct the 3D structure of 2,6-difluoro-3-nitrobenzoic acid using molecular modeling
software (e.g., Avogadro, GaussView).

o Perform an initial rough geometry optimization using a molecular mechanics force field
(e.g., MMFF94) to obtain a reasonable starting geometry.

e Quantum Mechanical Geometry Optimization:

o Rationale: To find the lowest energy conformation of the molecule on the potential energy
surface.

o Method: Employ Density Functional Theory (DFT). A common and robust choice is the
MO06-2X functional with a 6-31G(d) basis set, which performs well for main-group organic
molecules.[9] Calculations should be performed in the gas phase or with a solvent model
(e.g., SMD, PCM) to simulate solution conditions.

o Execution: Submit the structure to a quantum chemistry package (e.g., Gaussian, ORCA)
for optimization. The process is complete when the forces on the atoms and the energy
change between steps fall below a defined threshold.

 Vibrational Frequency Analysis:

o Rationale: To confirm that the optimized structure is a true energy minimum (no imaginary
frequencies) and to predict the IR spectrum.

o Method: Perform a frequency calculation at the same level of theory (M06-2X/6-31G(d))
used for optimization.

o Execution: The output will provide vibrational frequencies and their corresponding
intensities. These frequencies are typically scaled by a factor (~0.96 for this level of
theory) to better match experimental values.

e Property Calculations:

o Rationale: To compute the electronic and spectroscopic properties of interest.

o Method: Using the optimized geometry, perform single-point energy calculations with a
larger basis set (e.g., 6-311++G(2d,2p)) for higher accuracy.[9][10]
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o Execution:

» NMR: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict *H and 13C
chemical shifts.[10]

» Electronic Properties: Request population analysis (e.g., Natural Bond Orbital - NBO) to
determine atomic charges and visualize molecular orbitals (HOMO, LUMO).

» Thermodynamic Properties: Enthalpy and Gibbs free energy are standard outputs of the
frequency calculation.
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Caption: Standard workflow for DFT-based property prediction.
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Conclusion

The theoretical properties of 2,6-difluoro-3-nitrobenzoic acid, elucidated through
computational chemistry, provide a powerful framework for understanding its utility. Its distinct
electronic structure, governed by the strategic placement of fluoro and nitro substituents,
makes it an activated yet stable intermediate. The ability to predict its reactivity, spectroscopic
signatures, and physicochemical properties allows researchers in drug development and
materials science to employ this molecule with greater precision and foresight, accelerating the
discovery of novel chemical entities with enhanced function.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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